3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrazole intermediates with the phenylpropenylidene moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of the benzodioxole, pyrazole, and phenylpropenylidene moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H16N4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-21-10-4-7-14-5-2-1-3-6-14)17-12-16(22-23-17)15-8-9-18-19(11-15)27-13-26-18/h1-12H,13H2,(H,22,23)(H,24,25)/b7-4+,21-10+ |
InChI Key |
CFPITLRUBFWWPK-XREZVLSMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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